![molecular formula C17H25NO3 B12632622 Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate](/img/structure/B12632622.png)
Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-N-{[4-(Cyclopentyloxy)phenyl]methyl}carbamate ist eine organische Verbindung mit der Summenformel C17H25NO3 und einem Molekulargewicht von 291,39 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine tert-Butylgruppe, eine Cyclopentyloxygruppe und eine Phenylmethylcarbamateinheit umfasst. Aufgrund ihrer interessanten chemischen Eigenschaften und ihres Potenzials für biologische Aktivitäten wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-Butyl-N-{[4-(Cyclopentyloxy)phenyl]methyl}carbamate beinhaltet typischerweise die Reaktion von 4-(Cyclopentyloxy)benzylamin mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Carbamatesters zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsyntheseverfahren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch strenge Qualitätskontrollen beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-Butyl-N-{[4-(Cyclopentyloxy)phenyl]methyl}carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, das die Carbamateinheit zu einem Amin reduzieren kann.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die tert-Butylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid und Natriumborhydrid sind gebräuchliche Reduktionsmittel.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen eingesetzt werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-N-{[4-(Cyclopentyloxy)phenyl]methyl}carbamate hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf verschiedene Enzyme und Rezeptoren.
Medizin: Es laufen Forschungsprojekte, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. seine Verwendung in der Medikamentenentwicklung.
Industrie: Es könnte bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Tert-Butyl-N-{[4-(Cyclopentyloxy)phenyl]methyl}carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und ihre Aktivität modulieren. Die genauen Wege und molekularen Zielstrukturen werden noch untersucht, aber es wird angenommen, dass die Verbindung durch ihre Carbamateinheit verschiedene biochemische Prozesse beeinflussen kann .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its carbamate moiety .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-Butyl-N-{[4-(Aminomethyl)phenyl]methyl}carbamate: Diese Verbindung hat eine ähnliche Struktur, aber mit einer Aminomethylgruppe anstelle einer Cyclopentyloxygruppe.
Tert-Butyl-N-{[4-(Hydroxymethyl)phenyl]methyl}carbamate: Diese Verbindung enthält eine Hydroxymethylgruppe anstelle der Cyclopentyloxygruppe.
Einzigartigkeit
Tert-Butyl-N-{[4-(Cyclopentyloxy)phenyl]methyl}carbamate ist durch das Vorhandensein der Cyclopentyloxygruppe einzigartig, die besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu seinen spezifischen Interaktionen mit molekularen Zielstrukturen beitragen.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl N-[(4-cyclopentyloxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-12-13-8-10-15(11-9-13)20-14-6-4-5-7-14/h8-11,14H,4-7,12H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
IKZMOEKOIYJKKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


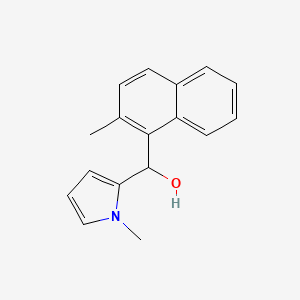
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)

![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)

![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
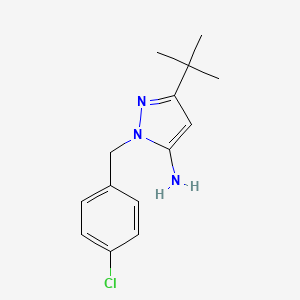
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
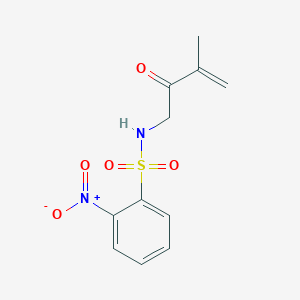
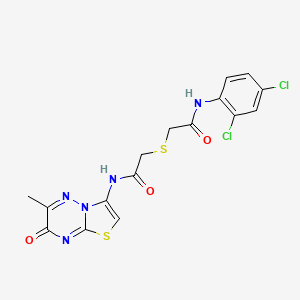
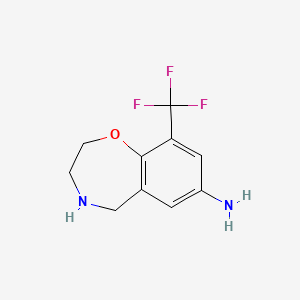
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
